molecular formula C13H17BrO3 B13637984 Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B13637984
M. Wt: 301.18 g/mol
InChI Key: CLMVATGZRRGXDF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate

    Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.

Biological Activity

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17BrO3
  • Molecular Weight : 301.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O

The biological activity of this compound is attributed to its structural features, particularly the bromophenyl group and the hydroxy group. These functional groups may interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM)
MCF-715
HeLa10

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed a dose-dependent inhibition of E. coli and S. aureus. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents .
  • Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death through apoptosis, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Name Unique Feature
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateChlorine substituent instead of bromine
Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoateFluorine substituent
Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoateMethyl substituent

The presence of bromine in this compound enhances its reactivity and potential interactions compared to its chloro and fluoro counterparts.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3

InChI Key

CLMVATGZRRGXDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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